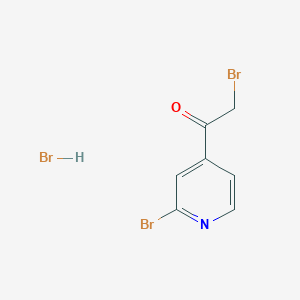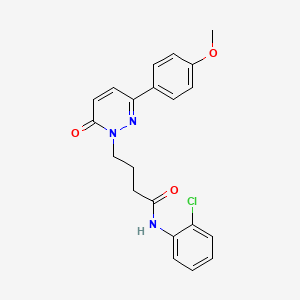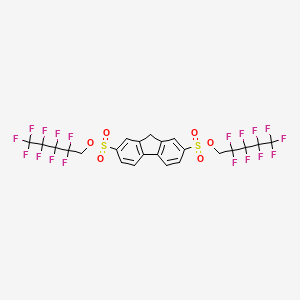![molecular formula C13H13NO3S B2867929 (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 1396892-36-6](/img/structure/B2867929.png)
(2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide is an organic compound that features both furan and thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-3-carbaldehyde and thiophene-2-carboxylic acid.
Formation of Intermediate: The furan-3-carbaldehyde is reacted with an appropriate amine to form an imine intermediate.
Addition of Thiophene: The imine intermediate is then subjected to a reaction with thiophene-2-carboxylic acid under basic conditions to form the desired acrylamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety.
Substitution: Both the furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of both furan and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is studied for its pharmacological properties. Researchers are exploring its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Wirkmechanismus
The mechanism of action of (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-furylmethyl)-3-(thiophen-2-yl)acrylamide
- N-(2-thienylmethyl)-3-(furan-2-yl)acrylamide
- N-(2-(furan-2-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide
Uniqueness
(2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interactions with biological targets
Eigenschaften
IUPAC Name |
(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-12(10-5-6-17-9-10)8-14-13(16)4-3-11-2-1-7-18-11/h1-7,9,12,15H,8H2,(H,14,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVVWYRAQLLKHR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Fluoro-4-methoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2867846.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate](/img/structure/B2867847.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2867851.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2867853.png)
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2867854.png)
![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2867855.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2867858.png)
![4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B2867863.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B2867867.png)
![1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2867869.png)
